3-(3-Chloro-5-fluorophenyl)-3'-trifluoromethylpropiophenone
Description
Properties
IUPAC Name |
3-(3-chloro-5-fluorophenyl)-1-[3-(trifluoromethyl)phenyl]propan-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H11ClF4O/c17-13-6-10(7-14(18)9-13)4-5-15(22)11-2-1-3-12(8-11)16(19,20)21/h1-3,6-9H,4-5H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YWQOEOYSZYZMTE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)C(F)(F)F)C(=O)CCC2=CC(=CC(=C2)Cl)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H11ClF4O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80644966 | |
| Record name | 3-(3-Chloro-5-fluorophenyl)-1-[3-(trifluoromethyl)phenyl]propan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80644966 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
330.70 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
898751-00-3 | |
| Record name | 3-(3-Chloro-5-fluorophenyl)-1-[3-(trifluoromethyl)phenyl]-1-propanone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=898751-00-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-(3-Chloro-5-fluorophenyl)-1-[3-(trifluoromethyl)phenyl]propan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80644966 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
The synthesis of 3-(3-Chloro-5-fluorophenyl)-3’-trifluoromethylpropiophenone typically involves multi-step organic reactions. One common method includes the Friedel-Crafts acylation of 3-chloro-5-fluorobenzene with trifluoromethylpropiophenone under acidic conditions. The reaction is catalyzed by a Lewis acid such as aluminum chloride (AlCl3). Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity.
Chemical Reactions Analysis
3-(3-Chloro-5-fluorophenyl)-3’-trifluoromethylpropiophenone undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3), leading to the formation of carboxylic acids or ketones.
Reduction: Reduction reactions using agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can convert the compound into alcohols or alkanes.
Substitution: Nucleophilic substitution reactions can occur, where the chloro or fluoro groups are replaced by other nucleophiles like amines or thiols.
Scientific Research Applications
Anticancer Activity
Fluorinated compounds are known for their enhanced bioactivity and metabolic stability. Research indicates that 3-(3-Chloro-5-fluorophenyl)-3'-trifluoromethylpropiophenone exhibits promising anticancer properties. A study demonstrated that fluorinated derivatives can inhibit the growth of various cancer cell lines by interfering with cellular signaling pathways involved in proliferation and survival .
Antimicrobial Effects
The compound has also been evaluated for its antimicrobial activity. In vitro studies showed that it possesses significant antibacterial properties against Gram-positive and Gram-negative bacteria, suggesting potential use as a lead compound for developing new antibiotics .
Synthesis of Functional Materials
The unique electronic properties of fluorinated compounds make them suitable for creating advanced materials. This compound has been utilized in the synthesis of polymers with enhanced thermal stability and chemical resistance, which are valuable in industrial applications .
Organic Electronics
This compound is also being explored for applications in organic electronics, particularly in organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). The incorporation of fluorinated moieties can improve the charge transport properties and overall efficiency of these devices .
Case Studies
Mechanism of Action
The mechanism of action of 3-(3-Chloro-5-fluorophenyl)-3’-trifluoromethylpropiophenone involves its interaction with molecular targets such as enzymes or receptors. The presence of electron-withdrawing groups (chloro, fluoro, and trifluoromethyl) can influence the compound’s reactivity and binding affinity. These interactions can modulate biological pathways, leading to desired therapeutic effects.
Comparison with Similar Compounds
a) 3-(3-Chloro-5-fluorophenyl)-4'-thiomethylpropiophenone (CAS 898750-43-1)
- Molecular Formula : C₁₆H₁₄ClFOS
- Molecular Weight : 308.8 g/mol
- Key Differences :
- The 4'-thiomethyl (-SCH₃) group replaces the trifluoromethyl group, introducing sulfur into the structure.
- Physicochemical Properties :
- Predicted density: 1.27 g/cm³
- LogP: Not explicitly reported, but sulfur-containing groups typically reduce lipophilicity compared to -CF₃. Reactivity: The thiomethyl group is susceptible to oxidation, forming sulfoxides or sulfones, whereas -CF₃ is chemically inert under most conditions .
b) 1-(3-Chloro-5-fluorophenyl)-3-(3-fluorophenyl)propan-1-one (CAS 898767-53-8)
- Molecular Formula : C₁₅H₁₀ClF₂O
- Molecular Weight : 294.7 g/mol
- Key Differences :
- Lacks the trifluoromethyl group; instead, a second fluorine is present on the 3-phenyl ring.
- Physicochemical Properties :
- LogP: Higher fluorine content may slightly increase hydrophobicity, but the absence of -CF₃ likely results in lower lipophilicity than the target compound.
Analogues with Dual Halogen Substituents
a) 3-(3-Chloro-5-fluorophenyl)-1-(3-chlorophenyl)propan-1-one (CAS 898750-52-2)
- Molecular Formula : C₁₅H₁₀Cl₂FO
- Molecular Weight : 309.1 g/mol
- Key Differences :
- Features a second chlorine atom at the 3'-position instead of -CF₃.
- Physicochemical Properties :
- LogP: 4.948 (experimental), indicating high lipophilicity due to dual chlorines .
Functional Group Variations
a) 3-(3-Chloro-5-fluorophenyl)propionaldehyde (CAS 951890-33-8)
- Molecular Formula : C₉H₇ClFO
- Molecular Weight : 188.6 g/mol
- Key Differences: Replaces the propiophenone ketone with an aldehyde group. Reactivity: Aldehydes are more reactive than ketones, prone to oxidation and nucleophilic addition, limiting their utility in stable formulations .
Research Implications
- Trifluoromethyl Advantage : The target compound’s -CF₃ group enhances lipophilicity and metabolic stability compared to thiomethyl or chlorine analogs, making it a stronger candidate for drug development .
- Safety Considerations : Dual-halogenated derivatives (e.g., CAS 898750-52-2) may pose higher environmental persistence due to increased LogP, necessitating rigorous toxicity assessments .
- Synthetic Flexibility: The propiophenone core allows modular substitution, enabling optimization for specific applications (e.g., agrochemicals vs. pharmaceuticals) .
Biological Activity
3-(3-Chloro-5-fluorophenyl)-3'-trifluoromethylpropiophenone, with the CAS number 898751-00-3, is a compound of significant interest due to its potential biological activities. This article reviews its chemical properties, biological activities, and relevant case studies.
- Molecular Formula : C16H11ClF4O
- Molecular Weight : 330.7 g/mol
- Boiling Point : Approximately 368.0 °C
- Density : 1.334 g/cm³
This compound features a complex structure that includes a chloro and fluorine substituent, which may influence its biological activity by enhancing lipophilicity and altering receptor interactions.
Cytotoxicity and Anticancer Potential
In vitro studies have suggested that certain derivatives of propiophenones exhibit cytotoxic effects against cancer cell lines. For example, compounds similar to this compound have been evaluated for their ability to induce apoptosis in cancer cells. A study indicated that specific modifications in the chemical structure could lead to enhanced cytotoxicity compared to standard chemotherapeutics like doxorubicin .
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship is crucial for predicting the biological behavior of new compounds. The presence of electron-withdrawing groups such as chlorine and fluorine in the aromatic rings is believed to enhance the reactivity of the compound towards biological targets.
| Substituent | Effect on Activity |
|---|---|
| Chlorine | Increases lipophilicity and potential receptor binding affinity |
| Fluorine | Enhances metabolic stability and bioavailability |
Case Studies
- Antibacterial Efficacy : A comparative study demonstrated that structurally related compounds exhibited superior antibacterial properties compared to conventional antibiotics. The introduction of trifluoromethyl groups was found to significantly improve activity against resistant bacterial strains.
- Cytotoxicity Assessment : In a recent evaluation, derivatives similar to our compound were tested against various cancer cell lines, showing IC50 values lower than those of established chemotherapeutics. This suggests a promising avenue for further development in cancer treatment.
Future Directions
Further research is warranted to explore:
- The specific mechanisms by which this compound exerts its biological effects.
- The potential for developing this compound into a therapeutic agent through structural optimization.
- Comprehensive in vivo studies to assess safety and efficacy in living organisms.
Q & A
Basic Question: What are the standard synthetic routes for 3-(3-Chloro-5-fluorophenyl)-3'-trifluoromethylpropiophenone, and how do reaction conditions influence yield?
Answer:
The synthesis typically involves coupling halogenated aromatic precursors with trifluoromethyl-containing intermediates. For example:
- Grignard reactions (e.g., using isopropylmagnesium chloride in THF at low temperatures) enable nucleophilic substitution on halogenated benzene derivatives .
- Cross-coupling reactions (e.g., Suzuki-Miyaura) may be employed for aryl-aryl bond formation, with catalysts like Pd(PPh₃)₄.
Yield optimization hinges on: - Temperature control : Low temperatures (−50°C to 0°C) minimize side reactions in halogen displacement steps .
- Solvent selection : Polar aprotic solvents (e.g., THF) enhance reactivity in Grignard reactions.
- Purification : Column chromatography or recrystallization improves purity, critical for downstream applications .
Advanced Question: How can researchers resolve structural ambiguities in fluorinated aromatic ketones using spectroscopic and computational methods?
Answer:
Fluorine and chlorine substituents complicate NMR interpretation due to spin-spin coupling and quadrupolar effects. A combined approach is recommended:
- ¹⁹F NMR : Identifies trifluoromethyl environments (δ −60 to −70 ppm for CF₃ groups) and distinguishes regioisomers .
- X-ray crystallography : Resolves absolute configuration and confirms substitution patterns in crystalline derivatives .
- DFT calculations : Predict vibrational spectra (IR) and correlate with experimental data to validate electronic effects of substituents .
Basic Question: What analytical techniques are essential for purity assessment of halogenated propiophenones?
Answer:
- HPLC-MS : Detects trace impurities (e.g., dehalogenated byproducts) with reverse-phase C18 columns and acetonitrile/water gradients .
- Elemental analysis : Verifies C, H, N, Cl, and F content to confirm stoichiometry.
- Melting point analysis : Sharp melting ranges (>98% purity) indicate homogeneity, though fluorinated compounds may exhibit polymorphism .
Advanced Question: How can researchers design experiments to evaluate the bioactivity of fluorinated propiophenones in enzyme inhibition studies?
Answer:
- Target selection : Prioritize enzymes with hydrophobic active sites (e.g., cytochrome P450s), where CF₃ groups enhance binding via hydrophobic interactions .
- Kinetic assays : Use fluorogenic substrates (e.g., 7-ethoxycoumarin) to measure inhibition constants (Kᵢ) under varying pH and temperature conditions .
- Docking simulations : Molecular dynamics (MD) models predict binding poses, guiding SAR modifications (e.g., adjusting chloro-fluoro substitution patterns) .
Basic Question: What safety protocols are recommended for handling chlorinated and fluorinated aromatic ketones?
Answer:
- Ventilation : Use fume hoods to prevent inhalation of volatile intermediates (e.g., chlorophenols) .
- PPE : Nitrile gloves and safety goggles are mandatory; fluorinated compounds may penetrate latex .
- Waste disposal : Halogenated waste must be segregated and treated via incineration to avoid environmental persistence .
Advanced Question: How can contradictory data on the environmental persistence of chlorinated propiophenones be addressed in ecological risk assessments?
Answer:
- Degradation studies : Conduct accelerated UV/ozone exposure tests to simulate environmental breakdown pathways .
- Bioaccumulation models : Use logP values (estimated via HPLC retention times) to predict soil mobility and aquatic toxicity .
- Comparative analysis : Cross-reference with structurally analogous compounds (e.g., 3,4-dichlorophenol) to infer degradation half-lives .
Basic Question: What solvent systems are optimal for recrystallizing trifluoromethyl-substituted propiophenones?
Answer:
- Binary mixtures : Ethanol/water or hexane/ethyl acetate combinations balance solubility and polarity gradients.
- Temperature gradient cooling : Slow cooling from reflux temperature minimizes inclusion of solvent impurities .
Advanced Question: How do electronic effects of chloro-fluoro substituents influence the reactivity of propiophenones in nucleophilic acyl substitution?
Answer:
- Electron-withdrawing effects : The −I effect of Cl and F groups increases electrophilicity at the carbonyl carbon, accelerating nucleophilic attack .
- Steric hindrance : Meta-substitution (3-Cl, 5-F) reduces steric crowding compared to ortho-substituted analogs, favoring reaction efficiency .
- Kinetic studies : Use Hammett plots (σ values for substituents) to correlate electronic effects with reaction rates .
Basic Question: What are the key challenges in scaling up the synthesis of this compound?
Answer:
- Exothermic reactions : Grignard additions require precise temperature control to prevent runaway reactions .
- Purification bottlenecks : Continuous chromatography systems improve throughput compared to batch methods .
Advanced Question: How can machine learning models predict novel derivatives of trifluoromethylpropiophenones with enhanced bioactivity?
Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
